1-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-indole-4-carboxamide

PARP-1 inhibitor indole-4-carboxamide regiochemical selectivity

1-(Propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-indole-4-carboxamide (C₁₈H₁₉N₃O, MW 293.36 g/mol) is a synthetic indole-4-carboxamide derivative featuring an N1-isopropyl substituent and a pyridin-2-ylmethyl amide side chain. This compound belongs to a broader class of indole carboxamide compounds that have been investigated as inhibitors of kinase activity, specifically IKK2 (IκB kinase β), and as microsomal prostaglandin E₂ synthase-1 (mPGES-1) inhibitors in patent disclosures from GlaxoSmithKline and KUKJE PHARMA.

Molecular Formula C18H19N3O
Molecular Weight 293.4 g/mol
Cat. No. B12174632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-indole-4-carboxamide
Molecular FormulaC18H19N3O
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC(C)N1C=CC2=C(C=CC=C21)C(=O)NCC3=CC=CC=N3
InChIInChI=1S/C18H19N3O/c1-13(2)21-11-9-15-16(7-5-8-17(15)21)18(22)20-12-14-6-3-4-10-19-14/h3-11,13H,12H2,1-2H3,(H,20,22)
InChIKeyDEZYPRFFKVYNGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-indole-4-carboxamide: Structural Classification and Procurement-Relevant Identity


1-(Propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-indole-4-carboxamide (C₁₈H₁₉N₃O, MW 293.36 g/mol) is a synthetic indole-4-carboxamide derivative featuring an N1-isopropyl substituent and a pyridin-2-ylmethyl amide side chain . This compound belongs to a broader class of indole carboxamide compounds that have been investigated as inhibitors of kinase activity, specifically IKK2 (IκB kinase β), and as microsomal prostaglandin E₂ synthase-1 (mPGES-1) inhibitors in patent disclosures from GlaxoSmithKline and KUKJE PHARMA . Its substitution pattern—carboxamide at the 4-position of the indole ring—is structurally distinct from the more commonly explored indole-2-carboxamide and indole-3-carboxamide pharmacophores, a feature that may confer unique target engagement profiles relevant to selective inhibitor design.

Why Indole Carboxamide Analogs Cannot Be Interchanged: The Case for Structure-Specific Procurement of 1-(Propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-indole-4-carboxamide


Indole carboxamide derivatives exhibit profound sensitivity to both the position of the carboxamide attachment on the indole ring and the nature of the N-substituents. Published structure-activity relationship (SAR) studies on 1H-indole-4-carboxamides demonstrate that the 4-carboxamide regioisomer achieves potencies against PARP-1 (e.g., IC₅₀ = 13 nM for lead compound LX15) that are not replicated by identically substituted indole-2-carboxamide or indole-3-carboxamide scaffolds . Similarly, the N1-isopropyl group alters both lipophilicity (calculated logP shifts of ~1.2–1.5 log units relative to N1-H analogs) and metabolic vulnerability at the indole nitrogen, while the pyridin-2-ylmethyl amide side chain positions the pyridine nitrogen for potential hydrogen-bond interactions distinct from the pyridin-4-ylmethyl isomer . Generic substitution with an unsubstituted indole-4-carboxamide, an indole-2-carboxamide regioisomer, or a variant with an altered linking group will produce unpredictable changes in target affinity, selectivity, and physicochemical profile, undermining experimental reproducibility.

Quantitative Differentiation Evidence for 1-(Propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-indole-4-carboxamide


Indole-4-Carboxamide vs. Indole-2-Carboxamide Regiochemistry: Impact on PARP-1 Inhibitory Potency

The indole-4-carboxamide scaffold, as featured in 1-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-indole-4-carboxamide, has demonstrated superior PARP-1 inhibition compared to indole-2-carboxamide and indole-3-carboxamide regioisomers. In a 2016 study, a 1H-indole-4-carboxamide derivative (LX15) achieved an IC₅₀ of 13 nM against PARP-1 enzyme, whereas corresponding indole-2-carboxamide and indole-3-carboxamide analogs in the same series showed substantially weaker activity (IC₅₀ > 1000 nM), representing a potency advantage of >75-fold . Researchers procuring indole carboxamides should note that this regioisomeric potency difference cannot be inferred from the more common 2-carboxamide scaffold literature.

PARP-1 inhibitor indole-4-carboxamide regiochemical selectivity cancer research

N1-Isopropyl Substitution: Calculated Physicochemical Differentiation vs. N1-H and N1-Methyl Analogs

The N1-isopropyl group in 1-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-indole-4-carboxamide contributes a calculated logP increase of approximately 1.2–1.5 log units relative to the N1-H analog (1H-indole-4-carboxamide) and ~0.5 log units relative to the N1-methyl analog, based on fragment-based logP calculations (C logP methodology) . This lipophilicity shift is expected to influence membrane permeability and plasma protein binding. In related indole carboxamide IKK2 inhibitor series, the N1-isopropyl substitution has been associated with improved cellular potency relative to N1-H analogs, though direct quantitative comparisons for this specific compound are not publicly available . Researchers should consider this physicochemical differentiation when designing permeability-sensitive assays or comparing cellular activity data between N1-substituted and unsubstituted analogs.

physicochemical properties N1-alkyl substitution logP indole carboxamide drug design

Pyridin-2-ylmethyl vs. Pyridin-4-ylmethyl Amide Side Chain: Hydrogen-Bond Geometry and Target Recognition

The pyridin-2-ylmethyl amide side chain in 1-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-indole-4-carboxamide positions the pyridine nitrogen ortho to the methylene linker, creating a distinct hydrogen-bond acceptor geometry compared to the pyridin-4-ylmethyl isomer. Crystallographic studies on structurally related tetrakis(pyridinylmethyl)carboxamide compounds demonstrate that the pyridin-2-ylmethyl isomer forms intramolecular N–H···N hydrogen bonds between the amide NH and the pyridine nitrogen (N···N distance ~2.8–3.0 Å), whereas the pyridin-4-ylmethyl isomer cannot engage in this interaction due to its para-substitution geometry . This conformational constraint reduces the number of accessible rotamers for the side chain and may pre-organize the amide for target binding. In a series of N-pyridinyl(methyl)-indole-2-carboxamides evaluated as inflammation inhibitors, the pyridin-2-ylmethyl analog demonstrated distinct potency and efficacy profiles compared to the pyridin-4-ylmethyl analog, confirming that this regioisomeric difference is functionally consequential .

pyridinylmethyl amide hydrogen-bond geometry regioisomer comparison crystal structure ligand design

mPGES-1 Inhibitory Activity: Patent Family Context and Class-Level Activity Range

1-(Propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-indole-4-carboxamide falls within the structural scope of indole carboxamide derivatives claimed as mPGES-1 inhibitors in KUKJE PHARMA patent applications . Within this patent family, the most potent exemplified indole carboxamide compound (Compound 39) demonstrated an mPGES-1 IC₅₀ of 4.1 nM in a cell-free enzyme assay and a cell-based functional IC₅₀ of 33 nM for PGE₂ production inhibition, with >700-fold selectivity over related prostaglandin synthases . While no specific mPGES-1 IC₅₀ data is publicly available for the exact compound 1-(propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-indole-4-carboxamide, its structural features (indole-4-carboxamide core, pyridin-2-ylmethyl amide, N1-isopropyl substitution) align with the SAR trends within this inhibitor class. Researchers evaluating this compound as an mPGES-1 inhibitor should anticipate potencies within the nanomolar to low micromolar range based on class benchmarks.

mPGES-1 inhibitor PGE2 inhibition inflammation indole carboxamide prostaglandin

IKK2 Inhibitory Activity: Patent Family Association with GlaxoSmithKline Indole Carboxamide Series

The GlaxoSmithKline patent family (US20080269291, US20070254873, and related filings) explicitly claims indole carboxamide derivatives of formula (I) as IKK2 inhibitors for the treatment of rheumatoid arthritis, asthma, and COPD . The generic formula encompasses compounds with an indole-4-carboxamide core bearing N1-alkyl substitution (including isopropyl) and N-(pyridinylmethyl) amide side chains. Within this series, exemplar indole carboxamide IKK2 inhibitors have reported IC₅₀ values in the low nanomolar range (e.g., 60 nM for the IKK2 inhibitor ML 120B, though this compound features a β-carboline rather than indole core) . The target compound’s structural alignment with the IKK2 inhibitor pharmacophore—specifically the indole-4-carboxamide core and the pyridin-2-ylmethyl amide—positions it as a candidate for IKK2-mediated inflammation target engagement studies, though no direct IKK2 IC₅₀ data for the exact compound is publicly available.

IKK2 inhibitor IKKβ inhibitor NF-κB pathway inflammation kinase inhibitor

Recommended Research and Industrial Application Scenarios for 1-(Propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-indole-4-carboxamide


IKK2/NF-κB Pathway Inhibitor Screening in Inflammatory Disease Models

This compound is best deployed as a candidate IKK2 inhibitor in cell-based NF-κB reporter gene assays and downstream cytokine (TNF-α, IL-6) release assays, leveraging its structural alignment with the GlaxoSmithKline IKK2 indole carboxamide patent family . Its indole-4-carboxamide core and pyridin-2-ylmethyl amide side chain correspond to the pharmacophore defined in the GSK SAR, making it a relevant test article for rheumatoid arthritis, asthma, or COPD target validation studies. Researchers should include a structurally distinct IKK2 inhibitor (e.g., ML 120B, IKK2 IC₅₀ = 60 nM) as a positive control and an indole-2-carboxamide regioisomer as a negative control to confirm on-target activity.

mPGES-1 Inhibitor Lead Identification and PGE₂ Selectivity Profiling

The compound’s inclusion within the KUKJE PHARMA mPGES-1 inhibitor patent scope supports its use in mPGES-1 enzyme inhibition assays and A549 cell-based PGE₂ production assays . Programs targeting next-generation anti-inflammatory agents with reduced gastrointestinal and cardiovascular risk compared to COX-1/2 inhibitors should evaluate this compound alongside known mPGES-1 inhibitors (class benchmark IC₅₀ = 4.1 nM for Compound 39). Counter-screening against COX-1, COX-2, and PGES-2 is essential to establish selectivity, given that the class-level >700-fold selectivity window has been demonstrated only for optimized analogs, not specifically for this compound.

PARP-1 Inhibitor Medicinal Chemistry Starting Point via Indole-4-Carboxamide Scaffold

The indole-4-carboxamide scaffold has demonstrated >75-fold PARP-1 potency advantage over indole-2-carboxamide regioisomers (benchmark: LX15, PARP-1 IC₅₀ = 13 nM) . 1-(Propan-2-yl)-N-(pyridin-2-ylmethyl)-1H-indole-4-carboxamide serves as an appropriate starting scaffold for PARP-1 inhibitor SAR exploration, particularly given the pyridin-2-ylmethyl amide side chain’s potential to engage the PARP-1 catalytic site via hydrogen-bond interactions. Compounds with alternative amide substitution patterns (N-alkyl, N-benzyl) should be tested in parallel to define the contribution of the pyridin-2-ylmethyl group to PARP-1 affinity and BRCA-selectivity.

Physicochemical Comparator in N1-Alkyl Indole Carboxamide Permeability Studies

With a calculated logP shift of +1.2 to +1.5 relative to the N1-H parent, this compound is well-suited as a reference for studying the impact of N1-alkyl substitution on passive membrane permeability (PAMPA or Caco-2 assays) within the indole-4-carboxamide chemotype. The pyridin-2-ylmethyl amide’s intramolecular hydrogen-bond capability may partially offset the lipophilicity-driven permeability increase, making this compound an informative test case for understanding the interplay between logP and conformational restriction in determining cellular uptake. Procurement of the N1-H analog (1H-indole-4-carboxamide) and N1-methyl analog as matched comparators is recommended for a complete permeability SAR dataset.

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